molecular formula C30H37F2NO3Si2 B3120781 (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one CAS No. 272778-13-9

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one

Cat. No.: B3120781
CAS No.: 272778-13-9
M. Wt: 553.8 g/mol
InChI Key: JHMCCBLFRSWDAL-SSBOKUKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring:

  • A 4-fluorophenyl group at position 1 of the azetidinone ring.
  • A (3S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl substituent at position 2.
  • A 4-((trimethylsilyl)oxy)phenyl group at position 3.

The trimethylsilyl (TMS) protecting groups distinguish this compound from its hydroxylated analogs (e.g., Sch-58235, the active pharmaceutical ingredient in ezetimibe) . TMS groups enhance lipophilicity and stability during synthesis but require deprotection for biological activity in many cases.

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-trimethylsilyloxypropyl]-4-(4-trimethylsilyloxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37F2NO3Si2/c1-37(2,3)35-26-17-9-22(10-18-26)29-27(30(34)33(29)25-15-13-24(32)14-16-25)19-20-28(36-38(4,5)6)21-7-11-23(31)12-8-21/h7-18,27-29H,19-20H2,1-6H3/t27-,28+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCCBLFRSWDAL-SSBOKUKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37F2NO3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272778-13-9
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-[(trimethylsilyl)oxy]propyl]-4-[4-[(trimethylsilyl)oxy]phenyl]-2-azetidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66GW6P7TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one belongs to the class of azetidinones, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring with multiple functional groups, notably fluorophenyl and trimethylsilyl moieties. The presence of fluorine enhances its electronic properties, potentially increasing binding affinity to biological targets compared to non-fluorinated analogs.

Anticancer Activity

Recent studies have indicated that azetidinone derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Proliferation : Compounds similar to the target compound have shown to inhibit proliferation and induce apoptosis in various human solid tumor cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) at nanomolar concentrations .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of signaling pathways associated with cancer progression .

Enzyme Inhibition

The azetidine ring structure allows the compound to interact with various enzymes:

  • Kinase Inhibition : Similar azetidinone compounds have been investigated for their ability to inhibit kinase activity, which is crucial in the treatment of cancers due to the role of dysregulated kinases in tumorigenesis .
  • Binding Affinity : The fluorophenyl group enhances the compound's binding affinity towards target enzymes, making it a potential candidate for further development as an enzyme inhibitor .

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of related azetidinone compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as effective anticancer agents .

Study 2: Enzyme Interaction Analysis

Research involving enzyme assays demonstrated that azetidinone derivatives could effectively inhibit specific kinases involved in cancer signaling pathways. These findings highlight the importance of structural modifications in enhancing biological activity .

Data Tables

Property Value
Molecular FormulaC20H24F2N2O3Si2
Antiproliferative IC50 (MCF-7)Nanomolar range
Enzyme Inhibition TypeKinase inhibitor
Fluorine Substitution ImpactIncreased binding affinity

Scientific Research Applications

Cholesterol Absorption Inhibition

Ezetimibe primarily functions as a cholesterol absorption inhibitor. It selectively inhibits the intestinal absorption of cholesterol and related phytosterols, leading to a significant reduction in serum cholesterol levels. This mechanism is crucial for patients with hypercholesterolemia, as it complements statin therapy by providing an additive effect on LDL cholesterol reduction .

Combination Therapy

Ezetimibe is often used in combination with statins to enhance lipid-lowering efficacy. Clinical studies have demonstrated that this combination can lead to greater reductions in LDL cholesterol compared to statin therapy alone. For instance, the combination of Ezetimibe and Simvastatin has shown significant improvements in cardiovascular outcomes in patients at high risk for heart disease .

Case Study 1: Efficacy in Hyperlipidemia

A randomized clinical trial involving patients with primary hyperlipidemia assessed the efficacy of Ezetimibe combined with Simvastatin versus Simvastatin alone. The results indicated that the combination therapy resulted in a 50% greater reduction in LDL cholesterol levels over six months compared to monotherapy .

Case Study 2: Impact on Cardiovascular Events

In a long-term study of patients with a history of cardiovascular events, the addition of Ezetimibe to standard statin therapy was associated with a statistically significant reduction in major adverse cardiovascular events (MACE), including myocardial infarction and stroke .

Synthesis and Derivatives

The synthesis of Ezetimibe involves several key steps, including:

  • Formation of azetidinone through cyclization reactions.
  • Introduction of fluorine substituents to enhance pharmacological activity.
  • Use of trimethylsilyl groups to protect reactive sites during synthesis.

These synthetic pathways are crucial for developing various derivatives that may exhibit improved efficacy or reduced side effects compared to the parent compound .

Regulatory Status

Ezetimibe is approved by regulatory agencies such as the FDA and EMA for use as an antihyperlipidemic agent. Its safety profile has been well-established through extensive clinical trials, making it a preferred choice for managing dyslipidemia in diverse patient populations .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural variations among analogs:

Compound Name / CAS No. R₁ (Position 3) R₂ (Position 4) Key Features
Target Compound (No CAS provided) (S)-3-(4-Fluorophenyl)-3-TMS-oxy 4-TMS-oxy-phenyl Dual TMS protection; high molecular weight (~600 g/mol estimated).
Sch-58235 / 163222-33-1 (Ezetimibe) (S)-3-(4-Fluorophenyl)-3-hydroxy 4-hydroxy-phenyl Free hydroxyl groups; MW 409.43 g/mol; clinically used (cholesterol control).
190595-65-4 3-(4-Fluorophenyl)-3-oxo 4-(benzyloxy)phenyl Benzyloxy protection; ketone in side chain; MW 497.54 g/mol.
191330-56-0 3-(4-Fluorophenyl)-3-oxo 4-hydroxy-phenyl Hydroxyl group at R₂; ketone at R₁; MW 407.41 g/mol.
1700622-06-5 (S)-3-(4-Fluorophenyl)-3-hydroxy 4-hydroxy-phenyl 3-fluorophenyl substitution at position 1; MW 409.43 g/mol.

Physicochemical Properties

  • Stability : TMS-protected compounds are sensitive to hydrolysis under acidic or aqueous conditions, necessitating dry storage (e.g., -20°C sealed) . Hydroxylated analogs like Sch-58235 are more polar and stable in physiological conditions.

Pharmacokinetic Implications

  • Absorption : Increased lipophilicity from TMS groups may enhance intestinal absorption but could limit solubility-driven dissolution.

Q & A

Q. What are the key synthetic strategies for preparing (3R,4S)-1-(4-fluorophenyl)azetidin-2-one derivatives?

Methodological Answer: The synthesis typically involves multi-step sequences, including:

  • Chiral induction : Use of enantioselective catalysts or chiral auxiliaries to establish stereocenters at C3 and C4 (e.g., Evans oxazolidinones or Sharpless epoxidation) .
  • Protecting group strategies : Trimethylsilyl (TMS) groups are employed to protect hydroxyl intermediates, as seen in analogs like (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one (CAS 190595-65-4) .
  • Cyclization : Intramolecular amidation or ketene-based cyclizations to form the azetidin-2-one core .

Q. Example Reaction Conditions

StepReagents/ConditionsYieldReference
TMS protection(CH₃)₃SiCl, imidazole, DMF85–92%
CyclizationDCC, DMAP, CH₂Cl₂70–78%

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm fluorophenyl and TMS-O groups. Key signals include δ ~0.1 ppm (TMS) and coupling patterns for aromatic F .
  • X-ray crystallography : Absolute configuration determination via single-crystal analysis (e.g., (3R,4S)-1-(4-methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate, R-factor = 0.026) .
  • HRMS : Validation of molecular formula (e.g., C₃₁H₂₇F₂NO₃ for analogs) .

Advanced Research Questions

Q. How are process-related impurities and degradation products analyzed?

Methodological Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns with UV/FLD detection (λ = 254 nm for fluorophenyl) to separate isomers like (3R,4R)- and (3S,4S)-diastereomers .
  • Forced degradation studies : Exposure to heat, light, and hydrolytic conditions (acid/base) to identify labile sites. For example, TMS-O groups hydrolyze to hydroxyl derivatives under acidic conditions .

Q. Common Impurities

ImpurityStructureControl StrategyReference
Desilylated byproduct(3R,4S)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-oneUse anhydrous conditions, silica gel chromatography
Oxo-propyl impurity(3R,4S)-3-[3-(4-fluorophenyl)-3-oxopropyl] analogOptimize reducing agents (e.g., NaBH₄ vs. LiAlH₄)

Q. What is the impact of stereochemistry on biological activity or reactivity?

Methodological Answer:

  • Stereochemical inversion : The (3R,4S) configuration is critical for binding to targets like kinase enzymes. Inversion at C3 (e.g., 3S,4S) reduces activity by >90% in analogs .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) correlate (3R,4S) stereochemistry with hydrogen-bonding interactions in enzyme active sites .

Q. How does the compound behave under varying pH or solvent conditions?

Methodological Answer:

  • Solubility : Low aqueous solubility (logP ~4.2) due to TMS and fluorophenyl groups. Use co-solvents like DMSO or cyclodextrin inclusion complexes for in vitro assays .
  • Stability : Degrades in basic conditions (pH >9) via β-lactam ring opening. Stabilized in anhydrous THF or toluene .

Q. What strategies optimize the trimethylsilyl (TMS) protecting group in synthesis?

Methodological Answer:

  • Selective deprotection : Fluoride-based reagents (e.g., TBAF) cleave TMS-O without affecting azetidinone rings .
  • Alternative silyl groups : Compare with tert-butyldimethylsilyl (TBS) for improved stability in basic conditions .

Q. Comparison of Silyl Protecting Groups

GroupStability (pH 7)Deprotection Reagent
TMSModerateTBAF, HF-pyridine
TBSHighHF, AcOH

Q. What computational methods predict metabolic pathways or regioselectivity?

Methodological Answer:

  • ADMET Prediction : Tools like Schrödinger’s QikProp estimate hepatic clearance (e.g., t₁/₂ = 2.5 h in human microsomes) .
  • DFT calculations : Identify electrophilic sites prone to oxidation (e.g., C3 propyl chain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl)-4-(4-((trimethylsilyl)oxy)phenyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.